

Chemical structure and properties of Dimemorfan phosphate

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Compound of Interest

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Dimemorfan Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan phosphate is a non-narcotic antitussive agent of the morphinan class with a unique pharmacological profile. It primarily functions as a high-affinity sigma-1 (σ_1) receptor agonist and lacks significant activity at NMDA receptors, distinguishing it from dextromethorphan. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and synthesis of **dimemorfan phosphate**. It also includes detailed experimental protocols from key studies and a summary of its clinical evaluation as an antitussive agent.

Chemical Structure and Properties

Dimemorfan phosphate is the phosphate salt of dimemorfan. Its chemical structure is based on the morphinan skeleton.

Table 1: Chemical Identification of **Dimemorfan Phosphate**

Identifier	Value
IUPAC Name	(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.0 ^{1,10} .0 ^{2,7}]heptadeca-2(7),3,5-triene;phosphoric acid[1]
CAS Number	36304-84-4[2]
Molecular Formula	C ₁₈ H ₂₈ NO ₄ P[2]
Molecular Weight	353.40 g/mol [2]
SMILES	<chem>CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O</chem>
InChI Key	ODJHDWLIUGPPA-URVXVIKDSA-N

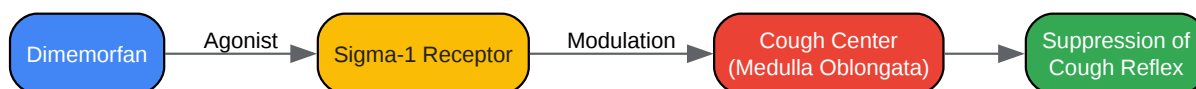
Table 2: Physicochemical Properties of **Dimemorfan Phosphate**

Property	Value	Reference
Melting Point	267-269 °C	[2]
Solubility	Sparingly soluble in water (10-20 mg/mL) and methanol. Limited solubility in DMSO (1 mg/mL). Freely soluble in glacial acetic acid.	[2]
pKa	Not available in the reviewed literature.	
Hydrogen Bond Donors	3	[3]
Hydrogen Bond Acceptors	5	[3]

Pharmacology

Mechanism of Action

Dimemorfan's primary mechanism of action is as a potent and selective sigma-1 (σ_1) receptor agonist.[4][5] Unlike dextromethorphan, it has a very low affinity for the NMDA receptor, which is thought to contribute to its reduced side-effect profile and lower abuse potential.[4] The antitussive effect of dimemorfan is believed to be mediated through its action on the cough center in the medulla oblongata.[6][7]



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Caption: Mechanism of antitussive action of Dimemorfan.

Pharmacodynamics

Dimemorfan has demonstrated a range of pharmacodynamic effects in preclinical studies, primarily linked to its interaction with the σ_1 receptor.

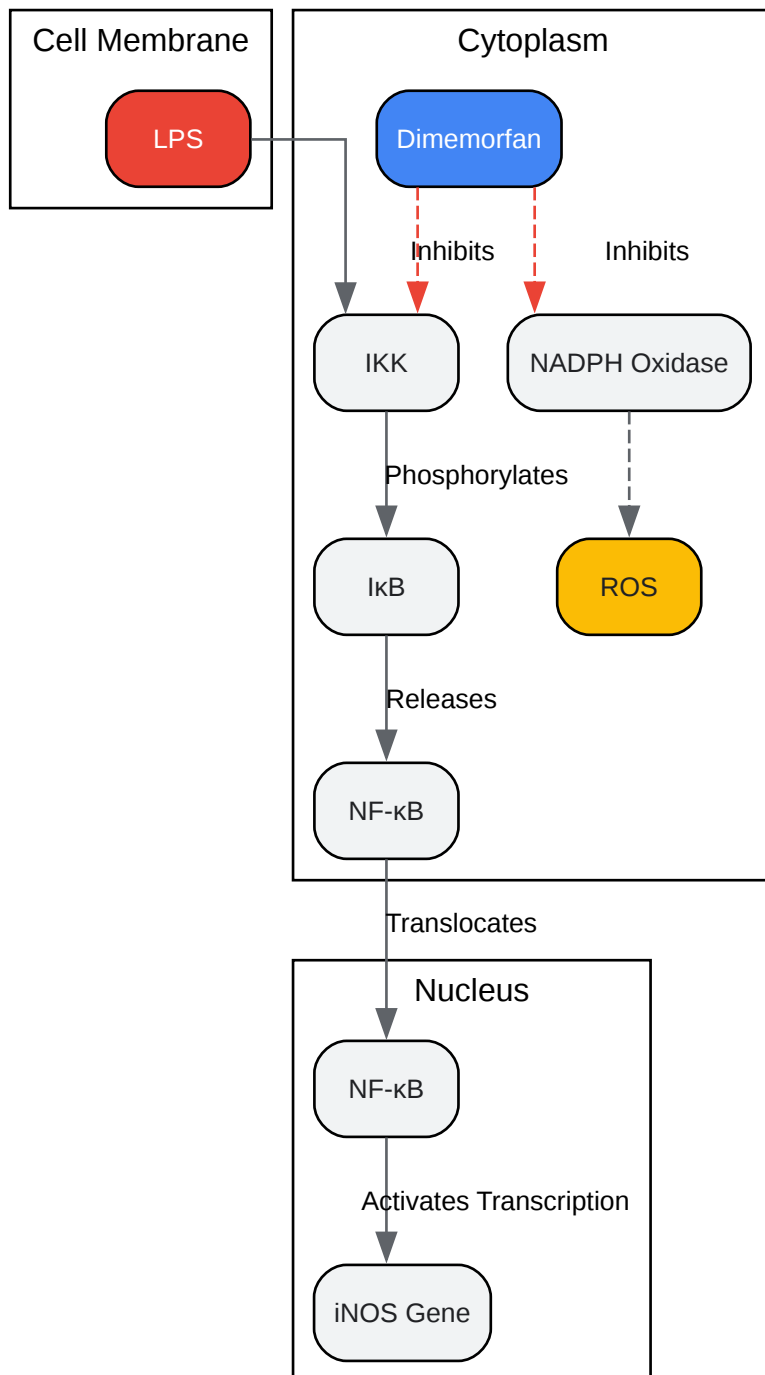
Table 3: Pharmacodynamic Properties of Dimemorfan

Parameter	Value	Species	Reference
Sigma-1 Receptor Binding (K_i)	151 nM	Rat	[4][5]
Sigma-2 Receptor Binding (K_i)	4,421 nM	Rat	[4]
NMDA Receptor Binding (K_i)	16,978 nM	Rat	[4]
IC ₅₀ for fMLP-induced ROS production	7.0 μ M	Human neutrophils	[8]

Signaling Pathways

2.3.1. Anti-inflammatory and Antioxidant Effects

Dimemorfan has been shown to exert anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO).[9][10] In lipopolysaccharide (LPS)-stimulated microglial cells, dimemorfan suppresses the expression of inducible nitric oxide synthase (iNOS) by interfering with the nuclear factor kappa-B (NF- κ B) signaling pathway.[9][11]



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Caption: Dimemorfan's inhibitory effect on the NF-κB pathway.

Pharmacokinetics

A clinical study in healthy Chinese volunteers provided the following pharmacokinetic data for single oral doses of **dimemorfan phosphate** tablets.

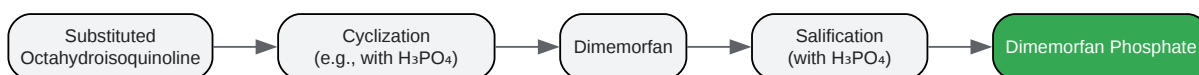
Table 4: Pharmacokinetic Parameters of Dimemorfan in Healthy Chinese Volunteers (Single Dose)

Dose	C _{max} (ng/mL)	AUC _{0-t} (ng·h/mL)	AUC _{0-∞} (ng·h/mL)	T _{max} (h)	t _{1/2} (h)
10 mg	-	-	-	2.75 - 3.96	10.6 - 11.4
20 mg	-	-	-	2.75 - 3.96	10.6 - 11.4
40 mg	6.19 ± 7.61	101 ± 171	117 ± 210	2.75 - 3.96	10.6 - 11.4

Data are presented as mean ± standard deviation where available.

Synthesis

Several synthetic routes for **dimemorfan phosphate** have been described. One common method involves the cyclization of a substituted octahydroisoquinoline derivative.

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Caption: General synthesis workflow for **Dimemorfan Phosphate**.

Clinical Trials

Dimemorfan phosphate has been the subject of several clinical trials, primarily for its antitussive effects. A review of the literature indicates that three major comparative clinical trials and post-marketing surveillance studies have been conducted.^[6] These studies have shown that dimemorfan is equally or slightly more efficacious than dextromethorphan and benproperine phosphate in controlling cough.^[6]

A Phase 3 randomized, double-blind, placebo-controlled, multicenter clinical trial (CTR20160407) was initiated to evaluate **dimemorfan phosphate** syrup for the treatment of cough in children with respiratory tract infections, but this trial was later suspended.^[12]

Experimental Protocols

Sigma-1 Receptor Binding Assay

This protocol is based on the methods described by Chou et al. (1999).^[5]

- **Tissue Preparation:** Male Sprague-Dawley rat brains are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- **Centrifugation:** The homogenate is centrifuged at 39,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes.
- **Final Preparation:** The suspension is centrifuged again, and the final pellet is resuspended in 10 mM Tris-HCl (pH 7.4) containing 1 mM EDTA to a final protein concentration of approximately 300 µg/mL.
- **Binding Assay:** Aliquots of the membrane preparation are incubated with the radioligand -- INVALID-LINK---pentazocine and various concentrations of dimemorfan in a final volume of 0.5 mL.
- **Incubation:** The mixture is incubated at 37°C for 150 minutes.
- **Termination and Measurement:** The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The inhibition constant (K_i) is calculated from the IC_{50} values using the Cheng-Prusoff equation.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is adapted from the study by Su et al. (2010).[\[9\]](#)[\[10\]](#)

- **Cell Preparation:** Human neutrophils are isolated from the blood of healthy volunteers.
- **Cell Stimulation:** The neutrophils are pre-incubated with various concentrations of dimemorfan for 5 minutes at 37°C.
- **ROS Induction:** ROS production is stimulated by adding either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol-12-myristate-13-acetate (PMA).
- **ROS Detection:** The production of ROS is measured using a chemiluminescence assay with luminol.
- **Data Acquisition:** Chemiluminescence is recorded continuously with a luminometer.
- **Data Analysis:** The IC₅₀ value, the concentration of dimemorfan that inhibits 50% of the ROS production, is calculated.

Western Blot for iNOS Expression

This protocol is based on the methods described by Su et al. (2010).[\[9\]](#)[\[10\]](#)

- **Cell Culture and Treatment:** A microglial cell line (e.g., BV2) is cultured and treated with lipopolysaccharide (LPS) in the presence or absence of dimemorfan for 24 hours.
- **Protein Extraction:** The cells are lysed, and the total protein concentration is determined using a protein assay kit.
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The intensity of the bands is quantified by densitometry.

Conclusion

Dimemorfan phosphate is a well-characterized non-narcotic antitussive with a primary mechanism of action as a sigma-1 receptor agonist. Its distinct pharmacological profile, which includes a lack of significant NMDA receptor activity, makes it a valuable alternative to other cough suppressants. Preclinical studies have also highlighted its potential anti-inflammatory and neuroprotective properties. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a broader range of indications.

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